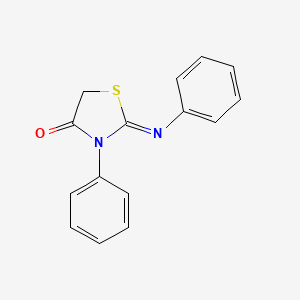
(2E)-3-fenil-2-(fenilimino)-1,3-tiazolidin-4-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H12N2OS and its molecular weight is 268.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Identificación Espectroscópica
El compuesto se ha estudiado utilizando dispersión inelástica incoherente de neutrones (IINS), métodos experimentales de infrarrojo (IR) y Raman, así como simulaciones de teoría funcional de la densidad (DFT) y teoría de perturbación funcional de la densidad (DFPT) . Estos estudios han ayudado en la identificación de vibraciones de enlace de hidrógeno y polimorfismo cuasi-isostructural .
Estudios Antioxidantes
El compuesto y sus derivados basados en metales han mostrado actividades antioxidantes significativas dependientes de la dosis . Estas actividades fueron encontradas más altas que las del ligando libre, pero menores que las del antioxidante estándar, ácido ascórbico .
Estudios de Unión al ADN
Se ha encontrado que el compuesto interactúa con el ADN . Las constantes de unión al ADN se encontraron en el orden Zn (pimp) 2 {9.118 × 10 5 M −1 } > H-pimp {3.487 × 10 5 M −1 } > Co (pimp) 2 {3.090 × 10 5 M −1 } > Ni (pimp) 2 {1.858 × 10 5 M −1 } > Cu (pimp) 2 {1.367 × 10 5 M −1 } .
Estudios de Acoplamiento Molecular
Se han llevado a cabo estudios de acoplamiento molecular del compuesto . Los valores de las constantes de unión (Kb) calculados a partir del análisis de acoplamiento molecular se encontraron en estrecha concordancia con los resultados experimentales .
Síntesis de Derivados de Imina Basados en Metales
El compuesto se ha utilizado en la síntesis de derivados de imina basados en metales . Estos derivados se han evaluado por sus propiedades antioxidantes, de unión al ADN y de acoplamiento molecular .
Producción de Nanomateriales
Si bien no está directamente relacionado con el compuesto, cabe destacar que las bases de Schiff, una clase de compuestos a la que pertenece nuestro compuesto, se utilizan a menudo en la producción de nanomateriales . Se pueden utilizar en estrategias tanto descendentes como ascendentes para la producción de nanomateriales .
Propiedades
IUPAC Name |
3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14-11-19-15(16-12-7-3-1-4-8-12)17(14)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVFWIXHMXTJQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=NC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30361510 |
Source


|
| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790-04-5 |
Source


|
| Record name | (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30361510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the structural significance of the benzylidene group in derivatives of (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one?
A1: Research on 5-benzylidene-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one, a derivative with a benzylidene group at the 5-position, reveals interesting structural characteristics []. The benzylidene group introduces flexibility to the molecule, resulting in two possible conformations within the crystal structure. These conformations differ in the dihedral angle between the benzylidene phenyl ring and the thiazolidin-4-one moiety []. This structural feature could potentially influence the molecule's interactions with biological targets and impact its activity.
Q2: What synthetic approaches can be used to create derivatives of (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one with potentially enhanced antibacterial activity?
A2: One study successfully synthesized a series of 2-{[3-phenyl-7-substituted-2-(phenylimino)-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]imino}-3-ethoxyphthalimido-1,3-thiazolidin-4-one derivatives, showcasing a potential route for creating novel antibacterial compounds []. The synthesis involved using (2E)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one as a starting point and introducing various substituents. This approach allows for exploring structure-activity relationships and identifying derivatives with potentially enhanced antibacterial activity. [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














